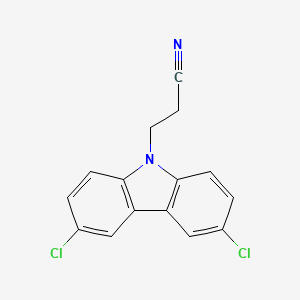
3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile
Übersicht
Beschreibung
“3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile” is a compound that is used as a molecular building block . It has a molecular weight of 322.2 and a molecular formula of C15H13Cl2N3O .
Molecular Structure Analysis
The molecular structure of “3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile” is represented by the SMILES notation: C1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)NN)C=CC(=C3)Cl . This notation provides a textual representation of the compound’s structure, indicating the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile” include a molecular weight of 322.2 and a molecular formula of C15H13Cl2N3O . Unfortunately, specific information on its melting point, boiling point, and density was not found in the available literature.Wissenschaftliche Forschungsanwendungen
Electrochemical Polymerization
A study by Elamin, Hashim, and Mohammed (2021) focused on the electrochemical polymerization of 3-(9H-carbazol-9-yl)propanenitrile. They created a film of electrically active poly(3-(9H-carbazol-9-yl)propanenitrile) on a platinum electrode surface. This polymerization revealed that the polymer films exhibited a green color in the oxidized state and high transmittance in the neutral state, indicating potential applications in electrochromic devices and materials science (Elamin, Hashim, & Mohammed, 2021).
Bioinformatic Characterization for Neurodegenerative Diseases
Avram et al. (2021) conducted a study on Schiff bases, including derivatives of 3-(9H-carbazol-9-yl)propanenitrile, for potential treatments for neurodegenerative diseases like Alzheimer’s. They applied bioinformatics, cheminformatics, and computational pharmacological methods to predictthe binding to therapeutic targets. This research highlights the potential of these compounds in developing treatments for neurodegenerative disorders (Avram et al., 2021).
Interaction with Aromatic Amines
A study by Stanishauskaite, Getautis, and Railaite (2000) investigated the interaction of 3-(carbazol-9-yl)-1,2-epithiopropane, a compound related to 3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile, with aromatic amines. They synthesized carbazolyl-containing derivatives of thiazolidine, which could have implications in developing novel organic compounds with specific chemical properties (Stanishauskaite, Getautis, & Railaite, 2000).
Broad-Spectrum Antibiotic Activity
Hurley et al. (2015) conducted a study on a compound structurally related to 3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile, demonstrating broad-spectrum antibiotic activity against pathogenic bacteria. Their research suggests the potential for developing new antibacterial agents based on these compounds (Hurley et al., 2015).
Photoluminescence in Europium Complexes
Zheng, Cardinali, Armaroli, and Accorsi (2008) synthesized europium complexes with appended carbazole units, including 3-(9H-carbazol-9-yl)propanenitrile derivatives. Their study highlighted the enhanced photoluminescence properties of these complexes, suggesting applications in optoelectronic devices and materials science (Zheng et al., 2008).
Electrochromic Polycarbazole Films
Hsiao and Lin (2016) investigated the electrochemical synthesis of polycarbazole films from derivatives of 3-(9H-carbazol-9-yl)propanenitrile. Their findings suggest potential applications in electrochromic devices due to the significant color changes of the films upon oxidation (Hsiao & Lin, 2016).
Eigenschaften
IUPAC Name |
3-(3,6-dichlorocarbazol-9-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-10-2-4-14-12(8-10)13-9-11(17)3-5-15(13)19(14)7-1-6-18/h2-5,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPJGIGKJFHJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CCC#N)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-dichloro-9H-carbazol-9-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3831778.png)
![2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3831789.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831791.png)
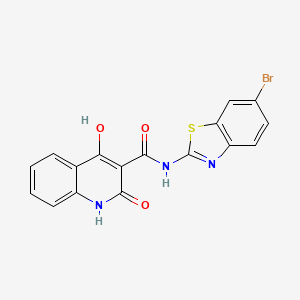

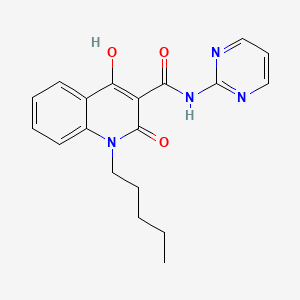
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831829.png)

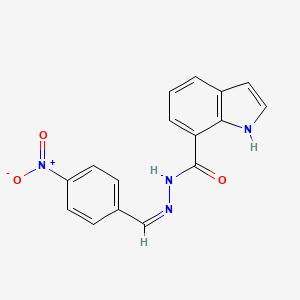

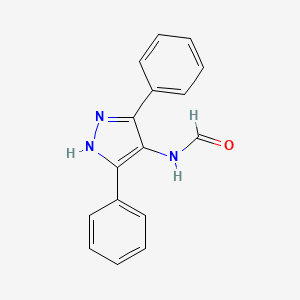
![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3831891.png)
![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)